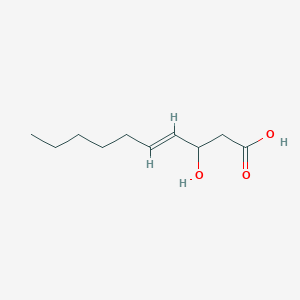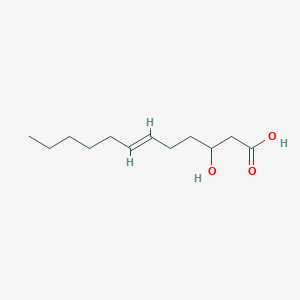
3-Bromo-2-fluoro-5-chlorotoluene
Descripción general
Descripción
3-Bromo-2-fluoro-5-chlorotoluene is a chemical compound with the molecular formula C7H5BrClF . It is used as a reagent in the synthesis of novel benzophenones towards the discovery of potent, next generation HIV nonnucleoside reverse transcriptase inhibitors .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with bromo, fluoro, chloro, and methyl groups . The exact positions of these substituents on the benzene ring can influence the compound’s reactivity and properties.Aplicaciones Científicas De Investigación
Organofluorine Chemistry and Synthetic Methodologies
Organofluorine compounds play a significant role in medicinal chemistry, materials science, and catalysis due to the unique reactivity, stability, and properties imparted by fluorine atoms. Compounds like 3-Bromo-2-fluoro-5-chlorotoluene may serve as intermediates in the synthesis of fluorinated molecules with potential applications ranging from pharmaceuticals to agrochemicals.
Synthesis and Characterization of Fluorinated Compounds : The incorporation of fluorine into organic molecules often leads to compounds with desirable physical and chemical properties. For instance, fluorinated liquid crystals exhibit remarkable optical and thermal properties due to the presence of fluorine atoms, suggesting that similarly substituted compounds like this compound could find utility in the development of new materials with tailored properties (Hird, 2007).
Catalysis : Fluorinated compounds are known to influence the outcome of catalytic processes significantly. For example, the review on silica-supported Brönsted acids highlights their utility in organic transformations, suggesting potential catalytic applications for halogenated toluenes in promoting or influencing chemical reactions (Kaur et al., 2015).
Applications in Material Science and Pharmaceuticals
Material Science : The unique properties of fluorinated compounds extend to material science, where they contribute to the development of high-performance materials. For instance, polytetrafluoroethylene (PTFE) and its derivatives showcase the importance of fluorine in creating materials with exceptional resistance to heat and chemicals. Similarly, compounds like this compound could be precursors for materials with specific desired properties (Puts et al., 2019).
Pharmaceuticals : Fluorinated compounds are pivotal in drug design and development due to their ability to modify the biological activity of molecules. The review on the toxicity of 2-Bromopropane, though not directly related, emphasizes the importance of understanding the biological effects of halogenated compounds, which could be relevant for designing safer and more effective pharmaceuticals using structurally related compounds (Takeuchi et al., 1997).
Safety and Hazards
Safety data sheets suggest that 3-Bromo-2-fluoro-5-chlorotoluene may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .
Mecanismo De Acción
Target of Action
3-Bromo-2-fluoro-5-chlorotoluene is a chemical compound that is primarily used as a reagent in the synthesis of novel benzophenones . These benzophenones are being studied for their potential as next-generation HIV nonnucleoside reverse transcriptase inhibitors . Therefore, the primary target of this compound would be the HIV reverse transcriptase enzyme.
Mode of Action
It is known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound would interact with a palladium catalyst and an organoboron reagent . The process involves oxidative addition and transmetalation, resulting in the formation of a new carbon-carbon bond .
Biochemical Pathways
The compound’s involvement in SM coupling reactions suggests that it plays a role in the formation of carbon-carbon bonds, a fundamental process in organic chemistry . This could potentially affect various biochemical pathways, particularly those involving the synthesis of complex organic molecules.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the success of SM coupling reactions, in which the compound participates, depends on mild and functional group tolerant reaction conditions . Therefore, factors such as temperature, pH, and the presence of other chemical groups could potentially influence the compound’s action and stability.
Propiedades
IUPAC Name |
1-bromo-5-chloro-2-fluoro-3-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c1-4-2-5(9)3-6(8)7(4)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULRYKNSOMUWPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101271734 | |
| Record name | 1-Bromo-5-chloro-2-fluoro-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101271734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146948-69-8 | |
| Record name | 1-Bromo-5-chloro-2-fluoro-3-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146948-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-5-chloro-2-fluoro-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101271734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-Cyclopropyl-2,7-dioxo-1,2,4,7-tetrahydropyrazolo[1,5-A]pyrimidin-3-YL)benzamide](/img/structure/B3241433.png)
![5-(3-Chlorophenyl)-3-(2-(2-fluorophenyl)-2-oxoethyl)pyrazolo[1,5-A]pyrimidine-2,7(1H,4H)-dione](/img/structure/B3241441.png)

![[(2S)-2-Amino-3-phenylpropyl]diphenylphosphine](/img/structure/B3241456.png)
![(1R,5S,6s)-Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3241477.png)



![1-Piperidinecarboxylic acid, 4-[(ethenylsulfonyl)amino]-, 1,1-dimethylethyl ester](/img/structure/B3241502.png)




